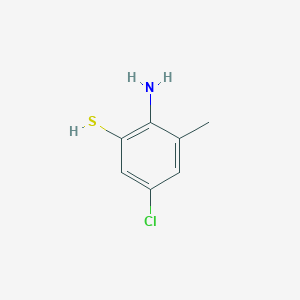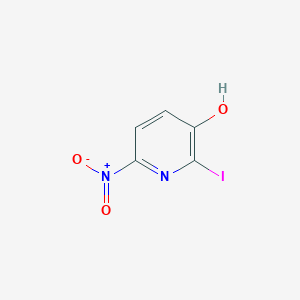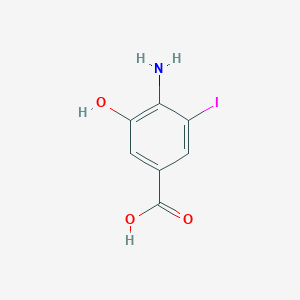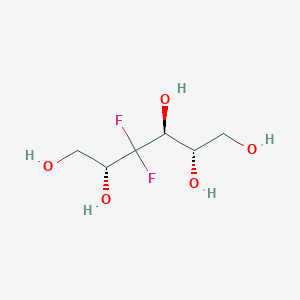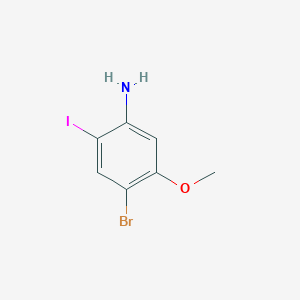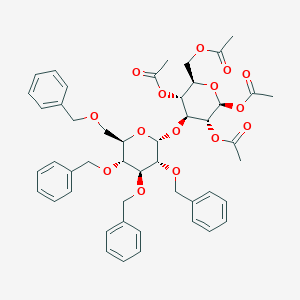
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose is a complex carbohydrate derivative. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate-based molecules. Its structure includes multiple benzyl and acetyl protecting groups, which are essential for selective reactions in multi-step synthetic processes.
Méthodes De Préparation
The synthesis of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl and acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose derivative undergoes glycosylation to form the desired disaccharide structure.
Deprotection: The final step involves the selective removal of protecting groups to yield the target compound.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace specific groups with others, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles like NaBH4 (Sodium borohydride).
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar compounds include other protected glucose derivatives such as:
- 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl trichloroacetimidate
- 2-C-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl) ethyne
These compounds share similar protecting groups and are used in similar synthetic applications. 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose is unique in its specific structure and the particular reactions it undergoes.
Propriétés
Formule moléculaire |
C48H54O15 |
|---|---|
Poids moléculaire |
870.9 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H54O15/c1-31(49)54-30-40-42(58-32(2)50)44(46(59-33(3)51)48(62-40)60-34(4)52)63-47-45(57-28-38-23-15-8-16-24-38)43(56-27-37-21-13-7-14-22-37)41(55-26-36-19-11-6-12-20-36)39(61-47)29-53-25-35-17-9-5-10-18-35/h5-24,39-48H,25-30H2,1-4H3/t39-,40-,41-,42-,43+,44+,45-,46-,47-,48-/m1/s1 |
Clé InChI |
LXLVZNXEYURWIV-BGSAPFNFSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


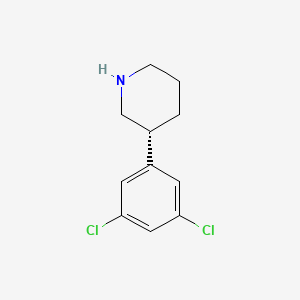

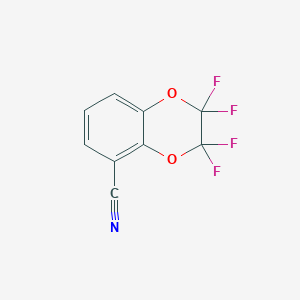

![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)

